6-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride
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Overview
Description
6-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride is a spiro compound characterized by its unique bicyclic structure, which includes both an oxygen and a nitrogen atom within the rings. Spiro compounds are known for their three-dimensional structural properties and inherent rigidity, making them valuable in the synthesis of biologically active compounds .
Preparation Methods
The synthesis of 6-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride can be achieved through various synthetic routes. One convenient method involves the use of commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction typically proceeds through alkylation and heterocyclization steps, resulting in the formation of the spiro compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the use of specific solvents and catalysts .
Chemical Reactions Analysis
6-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium aluminum hydride for reduction and hydrogen in the presence of Raney nickel for hydrogenation . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the spiro structure, leading to the formation of new biologically active compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold for the synthesis of new drugs due to its structural complexity and rigidity . In biology and medicine, derivatives of 6-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride have been studied for their potential as inhibitors of enzymes such as FGFR4 and vanin-1, which are involved in cancer and inflammation, respectively . Additionally, it has applications in the treatment of diseases related to steroid hormones and nitric oxide signaling .
Mechanism of Action
The mechanism of action of 6-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an FGFR4 inhibitor, it binds to the receptor and prevents its activation, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . Similarly, as a vanin-1 inhibitor, it interferes with the enzyme’s activity, reducing inflammation and metabolic disorders .
Comparison with Similar Compounds
6-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride can be compared with other spiro compounds such as 2,8-diazaspiro[4.5]decane and 2-oxa-7-azaspiro[4.4]nonane . While these compounds share similar structural features, this compound is unique due to its specific combination of oxygen and nitrogen atoms within the spiro rings, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C9H18ClNO |
---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
6-methyl-2-oxa-8-azaspiro[4.5]decane;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-8-6-10-4-2-9(8)3-5-11-7-9;/h8,10H,2-7H2,1H3;1H |
InChI Key |
JSBRSWHKWZVTJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCC12CCOC2.Cl |
Origin of Product |
United States |
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